Isoliquiritin

Catalog No.
S626686
CAS No.
5041-81-6
M.F
C21H22O9
M. Wt
418.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoliquiritin

CAS Number

5041-81-6

Product Name

Isoliquiritin

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one

Molecular Formula

C21H22O9

Molecular Weight

418.4 g/mol

InChI

InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+

InChI Key

YNWXJFQOCHMPCK-FPYGCLRLSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

4-((1E)-3-(2,4-dihydroxyphenyl)-3-oxo-1-propen-1-yl)phenyl beta-D-glucopyranoside, isoliquiritin, neoisoliquiritin, neoisoliquiritin, (E)-isomer

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O

Anti-inflammatory Properties

Studies suggest that isoliquiritin possesses anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in various inflammatory diseases. Additionally, isoliquiritin may regulate pathways involved in inflammation, including the NF-κB signaling pathway [].

Antiviral Activity

Research suggests that isoliquiritin may exhibit antiviral activity against various viruses, including influenza A virus, hepatitis B virus, and herpes simplex virus type 1 []. The exact mechanisms of its antiviral action are still being elucidated, but it is believed to involve interfering with viral replication and entry into host cells.

Anti-cancer Potential

Isoliquiritin has shown promising results in preclinical studies for its potential anti-cancer properties. It has been observed to induce cell death (apoptosis) in various cancer cell lines, including lung cancer, liver cancer, and cervical cancer []. However, further research is needed to understand the molecular mechanisms underlying its anti-cancer effects and its efficacy in clinical settings.

Other Potential Applications

Isoliquiritin is also being investigated for its potential applications in various other areas of scientific research, including:

  • Neuroprotective effects: Studies suggest that isoliquiritin may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease [].
  • Antioxidant activity: Isoliquiritin exhibits antioxidant properties, which may help protect against oxidative stress and its associated health problems.
  • Antidepressant-like effects: Preliminary research suggests that isoliquiritin may possess antidepressant-like effects, but further investigation is needed.

Isoliquiritin is a phenolic flavonoid compound primarily extracted from the root of licorice (Glycyrrhiza glabra). It is known for its diverse biological activities and potential therapeutic applications. Structurally, isoliquiritin is characterized as a flavonoid glycoside, specifically a chalcone derivative, which contributes to its various pharmacological properties. The compound exhibits significant antioxidant, anti-inflammatory, and anticancer effects, making it a subject of interest in both food science and medicinal chemistry .

Isoliquiritin exhibits various mechanisms of action depending on the biological system:

  • Antioxidant activity: The hydroxyl groups in the flavanone backbone scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory activity: Isoliquiritin may modulate inflammatory pathways by inhibiting the production of inflammatory mediators [].
  • Antifungal activity: Studies suggest that isoliquiritin can inhibit the growth of certain fungal strains.
  • Neuroprotective activity: Isoliquiritin may protect nerve cells from damage by reducing oxidative stress and inflammation.
Typical of flavonoids. These include:

  • Oxidation: Isoliquiritin can be oxidized to form various reactive species, which may contribute to its antioxidant activity.
  • Methylation: Enzymatic reactions can convert isoliquiritin into its methylated derivatives, such as 2'-O-methylisoliquiritigenin, through the action of isoliquiritigenin 2'-O-methyltransferase .
  • Glycosylation: The compound can also participate in glycosylation reactions, affecting its solubility and bioavailability.

These reactions are essential for understanding the compound's stability and interaction with biological systems.

Isoliquiritin exhibits a wide range of biological activities:

  • Antioxidant Activity: It shows potent antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Isoliquiritin has been found to inhibit pro-inflammatory cytokines and signaling pathways, making it beneficial in treating inflammatory conditions such as atopic dermatitis .
  • Anticancer Properties: The compound demonstrates potential anticancer effects against various cancer types by modulating cell signaling pathways involved in cell proliferation and apoptosis .
  • Neuroprotective Effects: Recent studies indicate that isoliquiritin may alleviate symptoms of depression by regulating neuroinflammatory responses and modulating specific microRNA pathways .

Isoliquiritin can be synthesized through various methods:

  • Extraction from Natural Sources: The primary method involves extracting isoliquiritin from licorice root using solvents like ethanol or methanol. This process often includes steps such as maceration or reflux extraction.
  • Chemical Synthesis: Synthetic routes have been developed to produce isoliquiritin through

Isoliquiritin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is explored for use in treating chronic diseases, including cancer and inflammatory disorders .
  • Cosmetics: Its skin-soothing properties make it a valuable ingredient in cosmetic formulations aimed at reducing inflammation and oxidative damage .
  • Food Industry: As a natural antioxidant, isoliquiritin is utilized in food preservation to enhance shelf life and maintain quality .

Interaction studies have highlighted the synergistic effects of isoliquiritin with other compounds:

  • Combination with Other Flavonoids: Research indicates that isoliquiritin interacts beneficially with other flavonoids like liquiritigenin to enhance their collective bioactivity. This interaction may lead to improved therapeutic outcomes when used in combination therapies .
  • Molecular Interactions: Studies have shown that isoliquiritin can modulate various cellular signaling pathways, including those involved in inflammation and apoptosis, indicating its potential for multi-target therapeutic strategies .

Several compounds share structural similarities with isoliquiritin, each exhibiting unique properties:

Compound NameStructure TypeKey ActivitiesUnique Features
LiquiritigeninFlavonoidAntioxidant, anti-inflammatoryExhibits stronger anti-cancer activity than isoliquiritin.
IsoliquiritigeninChalconeAntioxidant, anticancerMore potent GABA-A receptor modulator than isoliquiritin.
Licochalcone BChalconeAntioxidantExhibits significant anti-angiogenic effects.
RetrochalconeChalconeAntioxidantKnown for its neuroprotective properties.

Isoliquiritin stands out due to its specific glycosylation which enhances its solubility and bioavailability compared to other chalcones. Its unique interactions within biological systems further differentiate it from similar compounds.

Isoliquiritin, a chalcone glycoside, was first identified in the roots of Glycyrrhiza species, particularly Glycyrrhiza glabra (licorice), which has been utilized in traditional medicine systems for millennia. Early phytochemical studies in the mid-20th century isolated this compound alongside related flavonoids such as liquiritin, marking a pivotal advancement in understanding licorice’s bioactive constituents. By the 1960s, advancements in chromatography and spectroscopy enabled precise structural elucidation, revealing its core chalcone scaffold conjugated with a β-D-glucopyranosyl moiety. The compound’s discovery aligned with broader efforts to characterize licorice’s therapeutic components, which were historically used in Chinese, Ayurvedic, and Greco-Arabic medicinal practices for their anti-inflammatory and detoxifying properties.

Classification within Flavonoid Family

Isoliquiritin belongs to the chalcone subclass of flavonoids, characterized by an open-chain structure with two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated ketone bridge. Its systematic IUPAC name, (2E)-1-(2,4-dihydroxyphenyl)-3-[4-(β-D-glucopyranosyloxy)phenyl]prop-2-en-1-one, reflects its glycosidic linkage at the 4′-position of the B-ring (Table 1). Unlike closed-ring flavonoids (e.g., flavones, flavanones), chalcones like isoliquiritin serve as biosynthetic precursors for diverse flavonoid derivatives, underscoring their metabolic versatility.

Table 1: Structural comparison of isoliquiritin with related flavonoids

CompoundCore StructureSubstituentsGlycosylation Site
IsoliquiritinChalcone2′,4′-dihydroxy; 4′-glucosylB-ring (C4′)
LiquiritinFlavanone7,4′-dihydroxy; 4′-glucosylB-ring (C4′)
NaringeninFlavanone5,7,4′-trihydroxyNone

Significance in Natural Product Research

Isoliquiritin has emerged as a critical subject in phytochemistry due to its multifaceted bioactivities and structural uniqueness. Research highlights include:

  • Pharmacological Potential: Demonstrated efficacy in modulating oxidative stress, inflammation, and cancer pathways. For instance, isoliquiritin inhibits NF-κB signaling in macrophages, reducing pro-inflammatory cytokine production.
  • Biotechnological Applications: Enzymatic and microbial biotransformation studies have optimized its yield, with Monascus fermentation increasing isoliquiritigenin (aglycone) content by 12.5-fold.
  • Neuroprotective Role: In zebrafish models of ischemic stroke, isoliquiritin attenuated telencephalon infarction by regulating apoptosis and immune-response genes.

Table 2: Key pharmacological activities of isoliquiritin

ActivityMechanismModel SystemReference
Antioxidant↑ SOD, GSH-Px; ↓ MDAZebrafish ischemia
Anti-inflammatoryNF-κB inhibition; ↓ TNF-α, IL-6RAW 264.7 macrophages
AnticancermiR-301b/LRIG1 pathway modulationMelanoma cells
NeuroprotectionMAO inhibition; D3 receptor agonismParkinson’s models

Molecular Structure and Formula

Isoliquiritin possesses the molecular formula C₂₁H₂₂O₉ and represents a flavonoid glycoside compound with a molecular weight of 418.39 grams per mole [1] [3]. The compound is systematically named as (E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one, reflecting its complex structural architecture [1]. The Chemical Abstracts Service registry number for isoliquiritin is 5041-81-6 [1] [4].

The molecular structure of isoliquiritin consists of a chalcone backbone substituted with hydroxy groups at positions 2' and 4' and a beta-D-glucopyranosyloxy group at position 4 [1]. The compound is classified as a monosaccharide derivative that belongs to the trans-chalcone family, featuring a member of chalcones, a member of resorcinols, and a beta-D-glucoside [1]. The International Union of Pure and Applied Chemistry name indicates the presence of an E-configuration double bond within the prop-2-en-1-one chain, establishing the trans geometry of the chalcone moiety [1].

The structural framework can be described as 4-beta-D-glucopyranosyloxy-2',4'-dihydroxy-trans-chalcone, emphasizing the glycosidic linkage between the glucose unit and the phenolic acceptor [1]. The monoisotopic mass of isoliquiritin has been determined to be 418.126382 daltons [3] [4]. The compound exhibits a specific stereochemical arrangement with five defined stereocenters and one E/Z center, contributing to its unique three-dimensional molecular architecture [4].

Physicochemical Characteristics

Isoliquiritin presents as a white to yellow crystalline powder under standard laboratory conditions [7]. The compound demonstrates specific thermal properties with a melting point ranging from 195.0 to 199.0 degrees Celsius [7]. The optical activity of isoliquiritin has been characterized through polarimetry measurements, revealing a specific rotation [α]₂₀/D of -67.0 to -71.0 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol [7].

PropertyValue
Molecular FormulaC₂₁H₂₂O₉
Molecular Weight (g/mol)418.39-418.40
Monoisotopic Mass (Da)418.126382
CAS Registry Number5041-81-6
Physical StateWhite to Yellow Crystalline Powder
Melting Point (°C)195.0-199.0
Optical Rotation [α]₂₀/D (deg)-67.0 to -71.0 (C=1, methanol)
Maximum Absorption Wavelength (nm)361 (in methanol)
Solubility in DMSO (mg/mL)84-86
Solubility in Ethanol (mg/mL)5
Solubility in WaterInsoluble

The solubility profile of isoliquiritin varies significantly across different solvents [22] [45]. In dimethyl sulfoxide, the compound exhibits substantial solubility at 84-86 milligrams per milliliter, corresponding to approximately 200-205 millimolar concentration [22] [45]. Ethanol demonstrates limited solubility for isoliquiritin at 5 milligrams per milliliter, equivalent to approximately 11.95 millimolar [45]. The compound remains essentially insoluble in water, reflecting its hydrophobic characteristics despite the presence of the hydrophilic glucose moiety [22] [45].

The hygroscopic nature of isoliquiritin necessitates careful storage conditions, with recommended refrigeration at temperatures between 0-10 degrees Celsius [6]. The maximum absorption wavelength of isoliquiritin in methanol occurs at 361 nanometers, indicating significant conjugation within the molecular structure [7]. The compound maintains stability under controlled storage conditions but demonstrates sensitivity to moisture and elevated temperatures [6].

Stereochemistry and Isomeric Forms

Isoliquiritin exhibits absolute stereochemistry with five defined stereocenters located within the glucose moiety and one E/Z center present in the chalcone double bond [4]. The stereochemical configuration of the glucose unit follows the beta-D-glucopyranose pattern with specific assignments of (2S,3R,4S,5S,6R) for the respective carbon centers [1]. This configuration establishes the beta-anomeric linkage between the glucose unit and the phenolic acceptor at position 4 of the chalcone framework [1].

The E-configuration of the double bond in the prop-2-en-1-one chain represents the trans-chalcone isomeric form, which constitutes the thermodynamically stable geometric isomer under physiological conditions [1] [41]. The trans-chalcone configuration allows for optimal conjugation between the aromatic rings through the enone system, contributing to the compound's spectroscopic and chemical properties [36] [41].

The chalcone backbone of isoliquiritin can theoretically exist in different conformational states, including s-cis and s-trans conformers around the carbonyl-alkene bond [36]. However, the trans-(s-cis) conformer appears to be the predominant form in solution due to reduced steric hindrance and enhanced planarity, which maximizes conjugation stabilization [36]. The presence of the bulky glucopyranosyl substituent at the 4-position may influence the conformational preferences through steric interactions [36].

The stereochemical arrangement of isoliquiritin distinguishes it from related compounds such as liquiritin, where the glucose attachment occurs at different positions or with alternative anomeric configurations [12]. The specific beta-D-glucopyranosyloxy substitution pattern contributes to the unique biological and chemical properties of isoliquiritin compared to its structural analogs [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for isoliquiritin through characteristic chemical shift patterns and coupling constants [12] [14]. The aromatic protons of the chalcone system appear as distinct signals in the aromatic region, with the trans-olefinic protons displaying characteristic chemical shifts at 7.69-7.79 parts per million as doublets with coupling constants of 15.6 hertz [14]. These coupling patterns confirm the E-configuration of the chalcone double bond through the large trans-coupling constant [14].

The glucose moiety contributes specific signals to the proton nuclear magnetic resonance spectrum, with the anomeric proton appearing at 5.21 parts per million as a doublet with an 8.4 hertz coupling constant [14]. This coupling pattern is characteristic of the beta-anomeric configuration and confirms the stereochemical assignment of the glucosidic linkage [14]. Additional glucose protons appear in the typical carbohydrate region between 3.0-4.5 parts per million with characteristic multiplicities reflecting the vicinal coupling patterns [12].

TechniqueSignal/PeakChemical Shift/m/z (units)
¹H-NMRAromatic protons (chalcone)7.69-7.79 ppm (d, J = 15.6 Hz)
¹H-NMROlefinic protons (trans)7.70 ppm (2H, d, J = 1.8 Hz)
¹H-NMRGlucose anomeric proton5.21 ppm (1H, d, J = 8.4 Hz)
¹H-NMRQuantitative signal (DMSO-d₆)8.187-8.172 ppm

Quantitative nuclear magnetic resonance methodology has been successfully applied to isoliquiritin analysis using deuterated dimethyl sulfoxide as the solvent [12]. The quantitative characteristic signal peak for isoliquiritin appears at 8.187-8.172 parts per million, providing a reliable method for concentration determination in complex mixtures [12]. This approach enables simultaneous quantification of isoliquiritin alongside related flavonoids such as liquiritin and liquiritigenin [12].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the chalcone system in the characteristic ketone region around 200-210 parts per million [48]. The aromatic carbon signals appear in the typical aromatic region between 125-150 parts per million, while the glucose carbons contribute signals in the carbohydrate region between 60-100 parts per million [48]. The quaternary carbons show distinct chemical shifts reflecting their substitution patterns and electronic environments [14].

Mass Spectrometry

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation for isoliquiritin through characteristic ionization patterns [15] [19]. The positive ion mode generates a sodium adduct ion at mass-to-charge ratio 487, corresponding to the molecular ion plus sodium [M + Na]⁺ [14]. This ionization pattern is typical for flavonoid glycosides and provides unambiguous molecular weight determination [15].

Negative ion mode electrospray ionization produces the deprotonated molecular ion at mass-to-charge ratio 463, representing the [M - H]⁻ species [14]. This ionization pathway is favored due to the phenolic hydroxyl groups present in the molecule, which readily undergo deprotonation under basic conditions [15]. The mass spectrometric fragmentation patterns can provide structural information about the glucosidic linkage and the chalcone framework [15].

Tandem mass spectrometry techniques enable detailed structural elucidation through characteristic fragmentation pathways [15] [19]. The glucosidic bond represents a particularly labile site under collision-induced dissociation conditions, leading to loss of the glucose unit and formation of the aglycone fragment [15]. These fragmentation patterns serve as diagnostic tools for structural confirmation and differentiation from related compounds [19].

Liquid chromatography coupled with tandem mass spectrometry has been extensively utilized for isoliquiritin quantification in biological matrices [15] [19]. The multiple reaction monitoring approach employs specific precursor-to-product ion transitions to achieve high selectivity and sensitivity for isoliquiritin detection in complex samples [19]. Detection limits in the nanogram per milliliter range have been achieved using optimized ionization conditions [19].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the functional groups present in isoliquiritin [17] [20]. The aromatic carbon-hydrogen stretching vibrations appear in the region between 3120-3080 wavenumbers, providing evidence for the aromatic ring systems [20]. These bands typically manifest as relatively weak absorptions due to the symmetric and asymmetric stretching modes of the aromatic carbon-hydrogen bonds [20].

The carbonyl stretching frequency of the chalcone system appears in the characteristic ketone region between 1610-1570 wavenumbers [20] [36]. This frequency range reflects the conjugated nature of the carbonyl group with the aromatic system and the enone double bond [36]. The exact position within this range depends on the extent of conjugation and the electronic effects of the substituents [20].

Phenolic hydroxyl groups contribute broad absorption bands in the region between 3400-3200 wavenumbers [20]. These absorptions reflect the hydrogen bonding interactions between hydroxyl groups and demonstrate the hydrophilic character of these functional groups [37]. The breadth of these bands indicates extensive hydrogen bonding networks in the solid state [37].

The glucose moiety contributes characteristic absorption bands associated with hydroxyl groups and carbon-oxygen stretching vibrations [20]. The complex fingerprint region below 1500 wavenumbers contains numerous absorption bands corresponding to bending and stretching vibrations of the carbohydrate framework [20]. These bands provide diagnostic information for the presence and configuration of the glucosidic substituent [20].

Structure-Activity Relationships

The molecular architecture of isoliquiritin establishes specific structure-activity relationships that govern its chemical and biological properties [18] [21]. The chalcone framework provides a conjugated system that facilitates electron delocalization and contributes to the antioxidant properties of the molecule [18] [35]. The presence of multiple phenolic hydroxyl groups enhances the radical scavenging capacity through hydrogen atom donation mechanisms [18] [21].

The beta-D-glucopyranosyl substitution at the 4-position modifies the physicochemical properties compared to the corresponding aglycone [16] [34]. This glycosidic modification increases molecular weight and hydrophilicity while potentially affecting membrane permeability and bioavailability [38] [40]. The glucose moiety may serve as a recognition element for specific transport proteins or enzymes involved in glycoside metabolism [34].

The trans-configuration of the chalcone double bond is essential for optimal biological activity as it maintains the planar arrangement necessary for effective molecular interactions [35] [36]. The E-geometry allows for maximum conjugation between the aromatic rings through the enone system, contributing to the electronic properties that govern reactivity [35]. Conformational flexibility around other bonds may influence binding interactions with biological targets [36].

Quantum computational studies have identified the para-phenol hydroxyl group on the core structure as a crucial functional group for antioxidant activity [18]. The molecular electrostatic potential and frontier molecular orbital analysis reveal that isoliquiritin exhibits significant chemical reactivity consistent with its observed biological properties [18]. These computational findings support experimental observations regarding structure-activity relationships in related flavonoid compounds [21].

Glycyrrhiza glabra (Licorice)

Glycyrrhiza glabra Linnaeus, commonly known as licorice or liquorice, represents the most commercially important source of isoliquiritin [1] [2]. This species is native to the Mediterranean basin, southern Europe, and extends through North Africa, Afghanistan, Syria, and Persia [3]. Isoliquiritin has been consistently identified in the roots and rhizomes of Glycyrrhiza glabra, with content ranging from 0.18% to 1.85% on a dry weight basis [4].

The distribution of isoliquiritin within Glycyrrhiza glabra roots shows distinct patterns. Research conducted on Turkish Glycyrrhiza glabra populations revealed significant variation in isoliquiritin content across different collection sites, ranging from 0.18% to 1.85% dry weight [4]. This variation correlates strongly with environmental factors including soil moisture content, bearing capacity, and topographical characteristics. The compound is primarily concentrated in the taproot and stolon systems, with higher concentrations typically found in mature root sections [5] [6].

Glycyrrhiza glabra consists of three recognized varieties: Glycyrrhiza glabra var. violacea (Persian and Turkish licorice), Glycyrrhiza glabra var. glandulifera (Russian licorice), and Glycyrrhiza glabra var. typica (Spanish and Italian licorice) [3]. Isoliquiritin has been identified in all varieties, though content may vary based on geographical origin and cultivation conditions [7].

Glycyrrhiza uralensis

Glycyrrhiza uralensis Fischer, known as Chinese licorice, represents another major source of isoliquiritin [1] [8]. This species extends from Western to Eastern Siberia and from Northern China to Mongolia [3]. The isoliquiritin content in Glycyrrhiza uralensis roots ranges from 0.06% to 2.00% on a dry weight basis, showing considerable variation across different plant parts and growth stages [9].

Studies on Glycyrrhiza uralensis have revealed distinctive distribution patterns of isoliquiritin within the plant structure. In wild specimens, isoliquiritin content tends to be lower in younger stolon parts, while in cultivated plants, the content generally increases from the top to the end of the taproot [5] [6]. The compound accumulation follows a triphasic pattern during the growing season, with initial decrease during early development, followed by dramatic reduction in mid-season, and significant progressive increase during mature growth stages [9].

The biosynthesis of isoliquiritin in Glycyrrhiza uralensis shows strong correlation with environmental conditions. Research indicates that isoliquiritin content is primarily influenced by genetic factors, making this species particularly suitable for breeding programs aimed at enhancing bioactive compound production [10] [11]. The compound content also demonstrates negative correlation with root respiration rates, suggesting that metabolic activity patterns influence isoliquiritin accumulation [12].

Other Glycyrrhiza Species

Glycyrrhiza aspera Pallas, distributed in Xinjiang Autonomous Region of China and Central Asia, contains isoliquiritin among its identified chemical constituents [13]. This species represents the first documented occurrence of isoliquiritin in Glycyrrhiza aspera, expanding the known distribution of this compound within the genus [13].

Glycyrrhiza inflata Batalin, found in China and Mongolia, has been reported to contain isoliquiritin, though detailed quantitative analyses remain limited [14] [15]. Research on this species has focused primarily on other chalcone compounds, particularly licochalcone A, which is characteristic of Glycyrrhiza inflata but absent in other medicinally used Glycyrrhiza species [14].

Limited information exists regarding isoliquiritin occurrence in other Glycyrrhiza species including Glycyrrhiza lepidota Pursh (Western North America), Glycyrrhiza echinata Linnaeus (Balkans and Russia), Glycyrrhiza pallidiflora Maximowicz (Far East and China), Glycyrrhiza asperrima Linnaeus filius (Russia and Central Asia), Glycyrrhiza astragalina Hooker and Arnott (Chile), and Glycyrrhiza bucharica Regel (Central Asia) [3]. While these species contain various flavonoid compounds, specific documentation of isoliquiritin presence requires further investigation.

Distribution in Other Plant Families

Current scientific literature indicates that isoliquiritin distribution is primarily restricted to the Glycyrrhiza genus within the Fabaceae family [1] [16] [17]. Despite extensive phytochemical investigations across diverse plant families, isoliquiritin has not been definitively identified in other botanical families or genera. This narrow distribution pattern suggests that isoliquiritin biosynthesis may be closely linked to specific genetic and biochemical pathways unique to Glycyrrhiza species.

The restriction of isoliquiritin to Glycyrrhiza species is particularly noteworthy given the widespread distribution of related chalcone compounds across various plant families. While structurally similar compounds such as isoliquiritigenin and other hydroxychalcones occur in multiple plant genera, the specific glycosylated form represented by isoliquiritin appears to be a characteristic metabolite of the Glycyrrhiza genus [1] [18].

Ecological Significance in Plants

Isoliquiritin serves multiple ecological functions within Glycyrrhiza plants, contributing to both plant survival strategies and environmental interactions [19]. As a flavonoid glycoside, isoliquiritin participates in plant defense mechanisms against various biotic and abiotic stresses. The compound demonstrates significant antifungal activity against plant pathogens, including Peronophythora litchi Chen, Phytophthora capsici Leonian, Sclerotinia sclerotiorum, and Cladosporium herbarum, with effectiveness concentrations ranging from 22.52 to 291 mg per liter [20].

The ecological role of isoliquiritin extends to plant-rhizobia interactions, which are crucial for nitrogen fixation in leguminous plants like Glycyrrhiza species [19]. Research indicates that flavonoid compounds, including isoliquiritin, can influence the formation of root nodules by rhizobia bacteria. These compounds act as signaling molecules that promote beneficial symbiotic relationships, enhancing the plant's ability to access nitrogen from the atmosphere [19].

Isoliquiritin also contributes to plant adaptation in harsh environmental conditions. Glycyrrhiza species are known for their tolerance to salt-affected soils and arid conditions [21]. The compound may function as an osmoprotectant and stress-response molecule, helping plants maintain cellular integrity under challenging environmental conditions such as drought, salinity, and temperature extremes.

Seasonal and Environmental Variations in Isoliquiritin Content

Isoliquiritin content in Glycyrrhiza species exhibits pronounced seasonal fluctuations that reflect the dynamic nature of plant secondary metabolism [22] [23]. In Glycyrrhiza glabra, the seasonal pattern varies significantly between plant age groups. One-year-old roots show rapid increase in isoliquiritigenin glycoside content (including isoliquiritin) from early growing season until October, followed by decline during winter months [22]. In contrast, three-year-old plants demonstrate peak isoliquiritigenin glycoside accumulation from June to July [22].

Research on Glycyrrhiza uralensis reveals that isoliquiritin content follows complex temporal patterns influenced by plant developmental stages [9] [12]. The compound content shows negative correlation with root respiration rates, with correlation coefficients of -0.471 for mixed age groups and -0.694 for biennial plants [12]. Maximum respiration rates occur in July, corresponding to minimum isoliquiritin accumulation, while November typically shows peak compound content as respiration decreases [12].

Environmental factors exert significant influence on isoliquiritin biosynthesis and accumulation patterns [4] [10] [11]. Soil characteristics play crucial roles, with moisture content showing positive correlation with isoliquiritin levels [4]. Optimal soil conditions include neutral to slightly acidic pH (6.0-7.5), volumetric moisture content of 0.12-0.33, and soil bearing capacity of 2.61-4.50 tons per square foot [4].

Topographical factors significantly affect isoliquiritin distribution within plant populations [4]. Elevation influences moisture availability and temperature patterns, indirectly affecting compound accumulation. Slope orientation and curvature create microclimatic conditions that influence bioactive compound synthesis. Research in Turkish Glycyrrhiza glabra populations demonstrated that soil bearing capacity, moisture content, slope, aspect, curvature, and elevation all significantly affect isoliquiritin content [4].

Climatic variables demonstrate complex relationships with isoliquiritin accumulation [10] [11]. Sunshine duration shows positive correlation with flavonoid synthesis, including isoliquiritin production [9] [10]. Increased sunshine exposure enhances photosynthetic activity and provides energy for secondary metabolite biosynthesis. Conversely, rainfall demonstrates inverse relationship with isoliquiritin content, as excessive moisture may dilute compound concentrations or alter metabolic pathways [10] [11].

Temperature variations throughout the growing season influence isoliquiritin biosynthesis rates [12]. Optimal temperature ranges of 15-25°C during the growing season promote effective compound accumulation. Temperature extremes can disrupt enzymatic processes involved in flavonoid synthesis, leading to reduced isoliquiritin production.

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

418.12638228 g/mol

Monoisotopic Mass

418.12638228 g/mol

Heavy Atom Count

30

Melting Point

187 - 189 °C

UNII

2Y348H1V4W

Other CAS

7014-39-3

Wikipedia

Isoliquiritin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Last modified: 08-15-2023

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